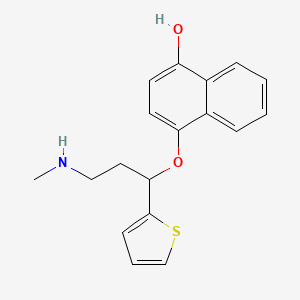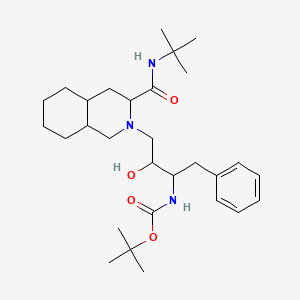![molecular formula C10H19N B12292892 [(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1s,5s)-6,6-Dimethylbicyclo[311]heptan-2-yl]methanamine is a bicyclic amine compound derived from the bicyclo[311]heptane structure This compound is notable for its unique structural features, which include a bicyclic framework with two methyl groups and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine typically involves the use of starting materials such as cis-myrtanic and myrtenic acids. The synthetic route includes several steps, such as esterification, reduction, and amination. For example, one method involves the reduction of cis-myrtanic acid to its corresponding alcohol, followed by conversion to an amine using reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are less commonly reported, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Carboxylic acids, isocyanates
Major Products
The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, amides, and carbamates.
Aplicaciones Científicas De Investigación
[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: The compound’s unique structural features make it a candidate for use in materials science, including the development of new polymers and resins.
Mecanismo De Acción
The mechanism of action of [(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine involves its interaction with biological targets through its amine group. This interaction can lead to the inhibition of bacterial enzymes or disruption of cell membranes, contributing to its antimicrobial activity. The exact molecular pathways and targets are still under investigation, but the compound’s lipophilicity and ability to form hydrogen bonds play a significant role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
β-Pinene: A bicyclic monoterpene with a similar bicyclo[3.1.1]heptane structure but lacking the amine group.
Uniqueness
[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine is unique due to its combination of a bicyclic framework and an amine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanamine |
InChI |
InChI=1S/C10H19N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-6,11H2,1-2H3/t7?,8-,9-/m0/s1 |
Clave InChI |
SYJBFPCQIJQYNV-NPPUSCPJSA-N |
SMILES isomérico |
CC1([C@H]2CCC([C@@H]1C2)CN)C |
SMILES canónico |
CC1(C2CCC(C1C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
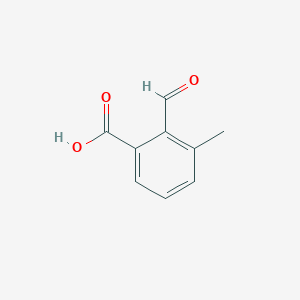

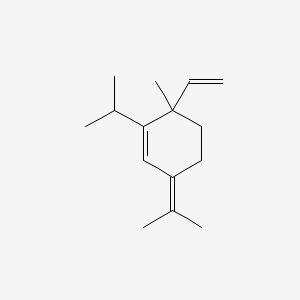
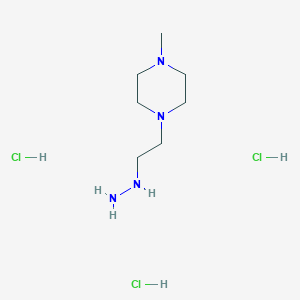

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
